2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone
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Overview
Description
2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amino group, a methoxy-substituted pyrrolidine ring, and an ethanone moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the gold-catalyzed N-alkenylation of isoxazolines followed by rearrangement . This method allows for the efficient formation of the desired product with high diastereoselectivity.
Another approach involves the use of cascade biocatalysis, where a combination of transaminase, carbonyl reductase, and a cofactor regeneration system is employed . This method provides high enantiomeric excess and yields, making it suitable for industrial-scale production.
Industrial Production Methods
For industrial production, the cascade biocatalysis method is particularly advantageous due to its scalability and efficiency. The use of recombinant cells in a bioreactor allows for the continuous production of the compound with minimal by-products and high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit specific kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its anticancer and antimicrobial properties.
2-Aminothiazole: Widely studied for its therapeutic potential in treating various diseases.
Uniqueness
2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted pyrrolidine ring differentiates it from other amino compounds, providing unique steric and electronic properties that enhance its interaction with biological targets.
Properties
IUPAC Name |
2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUOELYCJKPNX-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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